molecular formula C13H8N4 B2829112 2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile CAS No. 477710-85-3

2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile

Cat. No.: B2829112
CAS No.: 477710-85-3
M. Wt: 220.235
InChI Key: RJEKDNFBYJMHQG-UHFFFAOYSA-N
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Description

2-[(3-Phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile is a propanedinitrile derivative featuring a pyrazole ring substituted with a phenyl group. The compound’s structure comprises a conjugated system where the propanedinitrile moiety (C(CN)₂) is linked to a 3-phenyl-1H-pyrazol-4-yl group.

Properties

IUPAC Name

2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4/c14-7-10(8-15)6-12-9-16-17-13(12)11-4-2-1-3-5-11/h1-6,9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEKDNFBYJMHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile typically involves the reaction of 5-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium ethoxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the phenyl or pyrazole rings .

Mechanism of Action

The mechanism of action of 2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanedinitrile derivatives exhibit diverse physicochemical and crystallographic properties depending on their substituents. Below is a detailed comparison with three analogous compounds from the literature:

Structural and Crystallographic Comparison

Compound Name Key Substituent Molecular Formula Crystal System Space Group Unit Cell Parameters (Å, °) Notable Interactions Reference
[Chloro(phenyl)methylidene]propanedinitrile Chloro, phenyl C₁₀H₅ClN₂ Not reported Not reported
2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile Thiazolidinone, phenyl C₁₂H₇N₃OS Not specified C—H⋯N, C—H⋯π interactions
2-{[4-(Diethylamino)phenyl]methylidene}propanedinitrile Diethylamino, phenyl C₁₄H₁₅N₃ Monoclinic P2₁/n a = 9.2187, b = 9.4914, c = 14.5384, β = 97.846 C—H⋯π interactions

Key Observations:

  • Substituent Effects on Crystal Packing: The diethylamino-substituted derivative () crystallizes in a monoclinic system (P2₁/n) with C—H⋯π interactions stabilizing layers along the (101) plane . The thiazolidinone analog () forms infinite chains via C—H⋯N hydrogen bonds and layers through C—H⋯π interactions, highlighting the role of heterocyclic substituents in directing supramolecular assembly . The chloro-substituted compound () lacks crystallographic data, but the electron-withdrawing Cl atom likely influences reactivity and intermolecular interactions.
  • Hydrogen Bonding Patterns: Thiazolidinone derivatives exhibit dual C—H⋯N and C—H⋯π interactions, which are critical for stabilizing their crystal lattices . This contrasts with the diethylamino variant, where only C—H⋯π interactions are observed . Such differences arise from substituent polarity and steric effects.

Biological Activity

2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4, featuring a pyrazole ring which is known for various biological activities. The compound's structure can be represented as follows:

C12H10N4\text{C}_{12}\text{H}_{10}\text{N}_{4}

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit notable antimicrobial properties. A study evaluating various pyrazole derivatives, including this compound, found significant activity against several bacterial strains. The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.22 μg/mL, indicating potent antimicrobial efficacy .

CompoundMIC (μg/mL)Activity
This compound0.22 - 0.25Antimicrobial

Antifungal Activity

In addition to antibacterial properties, pyrazole derivatives have shown antifungal activity against various pathogens. For instance, compounds derived from pyrazoles were tested against Candida albicans and other fungi, demonstrating effective inhibition at specific concentrations .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been explored extensively. A study focused on the synthesis of new pyrazole derivatives revealed their ability to inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism by which these compounds could be utilized in treating inflammatory diseases .

Case Study 1: Antimicrobial Evaluation

In a comprehensive evaluation of several pyrazole derivatives, including this compound, researchers assessed their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as promising candidates for developing new antibiotics due to their high potency and low toxicity profiles .

Case Study 2: Anti-inflammatory Mechanisms

Another significant study investigated the anti-inflammatory effects of pyrazole derivatives in a murine model of inflammation. The results indicated that treatment with these compounds led to a marked reduction in edema and inflammatory markers in tissue samples, supporting their potential therapeutic use in chronic inflammatory conditions .

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Pyrazoles often inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : These compounds can modulate receptors associated with pain and inflammation.
  • Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant capabilities, further contributing to their anti-inflammatory effects.

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-[(3-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via condensation reactions between pyrazole derivatives and propanedinitrile precursors. For structurally analogous systems (e.g., thiazolidinone derivatives), ethanol is a common solvent for slow evaporation, yielding single crystals suitable for X-ray diffraction .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for intermediates. Recrystallization from ethanol or DMSO enhances purity, as demonstrated in related arylidene malononitrile systems .
  • Key Parameters : Reaction temperatures (80–100°C) and anhydrous conditions minimize side reactions. Monitoring via TLC and HPLC ensures reaction completion .

Q. How can spectroscopic and crystallographic data be reconciled for structural validation?

Methodological Answer:

  • X-ray Crystallography : Resolve discrepancies between NMR/IR and crystallographic data by refining structures using software like SHELXL . For example, torsion angles (e.g., N1–C1–C4–C5 = -0.5° in analogous compounds) validate planar vs. non-planar conformations .
  • Spectroscopy : Compare experimental NMR chemical shifts (e.g., δ ~7.5 ppm for aromatic protons) with DFT-calculated values. Discrepancies >0.3 ppm may indicate dynamic effects or crystal-packing forces .

Advanced Research Questions

Q. How do supramolecular interactions influence the solid-state packing of this compound?

Methodological Answer:

  • Hydrogen Bonding : Analyze C–H···N interactions (distance: ~2.6 Å, angle: ~160°) using graph set analysis (e.g., C(6) motifs) to identify infinite chains or layers .

  • π-Interactions : Quantify C–H···π contacts (e.g., centroid distances <3.5 Å) with Mercury software. These interactions stabilize layered packing parallel to crystallographic planes (e.g., (101)) .

  • Table 1 : Representative Crystal Packing Parameters (from analogous systems):

    Interaction TypeDistance (Å)Angle (°)Motif
    C–H···N2.61158C(6)
    C–H···π3.42145R₂²(14)
    Source:

Q. What strategies resolve contradictions in bioactivity data for pyrazole-propanedinitrile hybrids?

Methodological Answer:

  • Assay Design : Use orthogonal assays (e.g., enzyme inhibition + cell viability) to distinguish direct target engagement from off-target effects. For example, AG1024 (structurally similar) showed IGF-1R inhibition (IC₅₀ = 7 μM) but required cytotoxicity controls .
  • Data Normalization : Account for solubility limitations (e.g., DMSO stock solutions ≤10 mM) by measuring partition coefficients (logP) via shake-flask methods .

Q. How can computational methods predict electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV for arylidene derivatives). This predicts charge-transfer interactions in optoelectronic applications .
  • Reactivity Mapping : Use Fukui indices to identify electrophilic sites (e.g., the methylidene carbon) for nucleophilic attack, guiding derivatization strategies .

Q. What experimental protocols validate hydrogen-bonding networks in crystals?

Methodological Answer:

  • Data Collection : Use a Rigaku AFC12 diffractometer (Mo Kα, λ = 0.71073 Å) at 100 K. For monoclinic systems (space group Cc), collect >2000 reflections (R₁ < 0.03) .
  • Refinement : Apply SHELXL restraints for disordered moieties. Validate hydrogen bonds with PLATON or OLEX2 .

Q. How are dynamic effects in solution-phase NMR addressed for accurate structural assignment?

Methodological Answer:

  • VT-NMR : Perform variable-temperature experiments (e.g., 25–80°C) to coalesce split signals caused by hindered rotation (e.g., around the methylidene bond) .
  • COSY/NOESY : Correlate coupling constants (e.g., ³J = 8–10 Hz for aromatic protons) with spatial proximities to confirm substituent orientations .

Q. What are the best practices for handling air- and moisture-sensitive intermediates during synthesis?

Methodological Answer:

  • Schlenk Techniques : Use anhydrous solvents (e.g., THF, DMF) under nitrogen/argon. Quench reactions with degassed methanol to prevent hydrolysis of nitrile groups .
  • Stability Testing : Monitor intermediates by FTIR for carbonyl/nitrile band shifts (e.g., ν(C≡N) ~2200 cm⁻¹) over 24 hours .

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